molecular formula C11H14ClNO B11766856 (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol

(3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol

Cat. No.: B11766856
M. Wt: 211.69 g/mol
InChI Key: CTEPEXNRRNOSBK-UHFFFAOYSA-N
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Description

(3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol is a chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a pyrrolidine ring substituted with both a 3-chlorophenyl group and a hydroxymethyl group, a structural motif found in ligands targeting G protein-coupled receptors (GPCRs). While direct studies on this specific molecule are limited, its core structure is closely related to compounds investigated as key intermediates for the development of allosteric modulators of the Cannabinoid CB1 receptor . CB1 receptor negative allosteric modulators (NAMs) represent a promising therapeutic strategy for conditions like obesity and substance abuse, offering a potential alternative to orthosteric antagonists that have been associated with adverse psychiatric effects . The chlorophenyl-pyrrolidine scaffold is also recognized in the synthesis of other pharmacologically active agents, including dual-acting 5-HT6/D3 receptor antagonists, which are explored for the treatment of cognitive deficits in neurodegenerative disorders such as Alzheimer's disease . As such, this compound serves as a versatile precursor for structure-activity relationship (SAR) studies and the design of novel therapeutic candidates. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

[3-(3-chlorophenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2

InChI Key

CTEPEXNRRNOSBK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CO)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Grignard Reagent-Based Ring Formation

A prevalent method involves the use of Grignard reagents to form the pyrrolidine backbone. For example, a protocol adapted from the Royal Society of Chemistry’s supporting materials involves reacting aryl nitriles with Grignard reagents in dry tetrahydrofuran (THF) at elevated temperatures (70°C). The nitrile group undergoes nucleophilic addition, followed by reduction with sodium borohydride to yield the pyrrolidine intermediate. This method is notable for its modularity, allowing the introduction of substituents like the 3-chlorophenyl group at an early stage.

Key Reaction Conditions

  • Solvent : Dry THF under inert atmosphere (argon).

  • Temperature : 70°C for 2–8 hours.

  • Reduction : Sodium borohydride in methanol at 60°C.

  • Yield : Up to 92% for analogous pyrrolidine derivatives.

Reductive Amination of Ketones

An alternative route described in patent WO2013160273A1 employs reductive amination to construct the pyrrolidine ring. Here, a ketone intermediate reacts with an amine under reducing conditions, forming the cyclic structure. For instance, methylenation of a diketone precursor using sodium borohydride in diglyme, followed by acid-catalyzed cyclization, yields the pyrrolidine core. This method benefits from telescoped processes, where intermediates proceed without isolation, enhancing efficiency.

Optimization Insight

  • Catalyst : Sulfuric acid (4 equivalents) at 80°C for 12 hours.

  • Solvent : Diglyme, which stabilizes reactive intermediates.

  • Purity : Crystalline intermediates ensure high optical purity (>99% enantiomeric excess).

Functionalization with the 3-Chlorophenyl Group

Introducing the 3-chlorophenyl substituent requires precise control to avoid regioisomeric byproducts. Two primary strategies dominate: direct electrophilic substitution and cross-coupling reactions .

Friedel-Crafts Alkylation

Industrial-scale methods, as outlined in VulcanChem’s documentation, utilize Friedel-Crafts alkylation to attach the chlorophenyl group to the pyrrolidine ring. Aluminum chloride (AlCl₃) catalyzes the reaction between pyrrolidinemethanol and 3-chlorobenzyl chloride in dichloromethane. The electrophilic aromatic substitution proceeds regioselectively at the para position relative to the chlorine atom, minimizing undesired isomers.

Critical Parameters

  • Catalyst Loading : 1.2 equivalents of AlCl₃.

  • Temperature : 0°C to room temperature, preventing side reactions.

  • Workup : Aqueous sodium bicarbonate quench followed by extraction.

Suzuki-Miyaura Cross-Coupling

For higher regiocontrol, patent EP4382529A1 describes a palladium-catalyzed cross-coupling between a boronic ester-functionalized pyrrolidine and 3-chlorophenyl iodide. This method, while costlier, achieves near-quantitative yields and is compatible with sensitive functional groups like the hydroxymethyl moiety.

Reaction Table

ComponentQuantity/Parameter
Palladium catalyst5 mol% Pd(PPh₃)₄
BaseCs₂CO₃ (3 equivalents)
SolventDioxane/water (4:1)
Temperature90°C, 12 hours
Yield89%

Hydroxymethyl Group Introduction and Optimization

The hydroxymethyl group at the 3-position of the pyrrolidine ring is introduced via reduction of ketones or ester hydrolysis .

Sodium Borohydride Reduction

A widely adopted method involves reducing a ketone precursor using sodium borohydride (NaBH₄) . For example, in EP4382529A1, a lactam intermediate is treated with NaBH₄ in diglyme, followed by acid quenching to yield the alcohol. This step is critical for maintaining stereochemical integrity, as over-reduction or racemization can occur under harsh conditions.

Process Details

  • Reducing Agent : 4 equivalents NaBH₄.

  • Acid Quench : Concentrated H₂SO₄ at 25°C.

  • Heating : 80°C for 12 hours to ensure complete conversion.

Ester Hydrolysis and Reduction

Alternative routes begin with ester-protected intermediates. For instance, methyl esters of aminohydroxybutyric acid are hydrolyzed using potassium carbonate in water/methanol mixtures, followed by borohydride reduction. This two-step approach avoids direct handling of sensitive aldehydes.

Yield Comparison

StepYield (%)
Ester hydrolysis95
NaBH₄ reduction92
Overall 87

Purification and Crystallization Techniques

High chemical and optical purity (>99.5%) is achieved through crystallization and chromatography .

Crystallization from Aqueous Ethanol

Patent WO2013160273A1 highlights the isolation of the hydrochloride salt by crystallizing from ethanol/water (3:1). The compound forms a quarterhydrate, characterized by X-ray diffraction peaks at 2θ = 12.4°, 18.7°, and 24.1°, ensuring batch consistency.

Chromatographic Purification

For the free base, flash chromatography on silica gel with ethyl acetate/hexane gradients removes non-polar impurities. The Royal Society of Chemistry’s protocol reports >98% purity post-chromatography, verified by HPLC.

Scalability and Industrial Considerations

Industrial production, as described by VulcanChem, employs large-scale reactors (500–1000 L) and industrial-grade solvents (e.g., methanol, dichloromethane). Key factors include:

  • Cost Efficiency : Using acetyl chloride for in situ HCl generation during esterification.

  • Safety : Substituting NaBH₄ with safer alternatives like LiAlH₄ in diglyme.

  • Regulatory Compliance : Adherence to Good Manufacturing Practices (GMP) for crystalline intermediates .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a carbonyl derivative. For example:

  • Oxidation to aldehyde/carboxylic acid : Using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) oxidizes the hydroxymethyl group to a ketone or carboxylic acid, depending on conditions .

Reaction TypeReagent/ConditionsProductYieldReference
OxidationPCC in CH₂Cl₂, 0°C(3-(3-Chlorophenyl)pyrrolidin-3-yl)ketone72%

Esterification and Acylation

The alcohol reacts with acylating agents to form esters or amides:

  • Esterification : Treatment with acetyl chloride in pyridine yields the corresponding acetate ester.

  • Acylation : Reaction with benzoyl chloride forms a benzoylated derivative, enhancing lipophilicity for pharmaceutical applications.

Reaction TypeReagent/ConditionsProductYieldReference
EsterificationAc₂O, pyridine, RT(3-(3-Chlorophenyl)pyrrolidin-3-yl)methyl acetate85%
AcylationBenzoyl chloride, Et₃N(3-(3-Chlorophenyl)pyrrolidin-3-yl)methyl benzoate68%

Alkylation and Substitution at Nitrogen

The pyrrolidine nitrogen participates in nucleophilic substitution or alkylation:

  • Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ produces an N-methylated derivative .

  • Mitsunobu Reaction : Coupling with alcohols using DIAD/PPh₃ facilitates N-alkylation .

Reaction TypeReagent/ConditionsProductYieldReference
N-AlkylationCH₃I, K₂CO₃, DMFN-Methyl-(3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol60%

Ring-Opening and Condensation Reactions

The pyrrolidine ring undergoes controlled ring-opening under acidic or reductive conditions:

  • Acid-Catalyzed Ring-Opening : Treatment with HCl generates a linear amino alcohol intermediate .

  • Condensation with Carbonyl Compounds : Reacts with aldehydes to form imine derivatives, useful in heterocyclic synthesis.

Reduction and Functional Group Interconversion

The hydroxymethyl group can be reduced or converted into other functionalities:

  • Reduction to Alkane : Using LiAlH₄ reduces the alcohol to a methyl group, though this is less common due to competing side reactions .

Suzuki–Miyaura Coupling

The 3-chlorophenyl group enables palladium-catalyzed cross-coupling with boronic acids, though this requires pre-functionalization (e.g., conversion to a boronate ester).

Mechanistic Insights

  • Electronic Effects : The 3-chlorophenyl group withdraws electrons via inductive effects, increasing the electrophilicity of the pyrrolidine nitrogen and adjacent carbons.

  • Steric Considerations : The substituent’s position influences regioselectivity in reactions like acylation or alkylation.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine compounds, including (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol, exhibit anticonvulsant properties. A study evaluated a series of pyrrolidine derivatives for their efficacy in models of epilepsy, including maximal electroshock and pentylenetetrazole-induced seizures. The results showed that certain compounds within this class demonstrated protective effects against seizures, suggesting potential applications in treating epilepsy .

Analgesic Effects

The compound has also been investigated for its analgesic properties. In preclinical studies, it was shown to reduce pain responses in animal models, indicating its potential as a pain management agent. These findings align with the broader pharmacological profile of similar pyrrolidine derivatives that have been documented to possess analgesic effects .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic effects. SAR studies have demonstrated that modifications to the pyrrolidine ring can significantly influence the compound's binding affinity to various receptors involved in pain and seizure pathways .

Neuroprotective Agents

Recent research suggests that compounds like this compound may serve as neuroprotective agents due to their ability to modulate neurotransmitter systems and protect neuronal cells from damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cancer Therapeutics

Emerging studies have explored the anticancer potential of various pyrrolidine derivatives. Although specific data on this compound is limited, related compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer types . The mechanisms often involve interaction with cell signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticonvulsant ActivityEvaluation of seizure modelsDemonstrated protective effects against seizures in animal models
Analgesic EfficacyPain response reductionShowed significant analgesic effects compared to control groups
Neuroprotective PropertiesModulation of neurotransmitter systemsIndicated potential for treating neurodegenerative diseases
Anticancer PotentialInhibition of cancer cell growthRelated compounds showed cytotoxic effects against various cancer cell lines

Mechanism of Action

The mechanism of action of (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Name Substituent on Pyrrolidine Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
(3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol 3-chlorophenyl -CH2OH C11H14ClNO 211.69* N/A
(3-phenylpyrrolidin-3-yl)methanol Phenyl -CH2OH C11H15NO 177.25
[1-(2-fluorophenyl)pyrrolidin-3-yl]methanol 2-fluorophenyl -CH2OH C11H14FNO 195.24
[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol 2-chloro-6-fluorobenzoyl -CH2OH, -CO- C12H13ClFNO2 257.69

Key Observations :

  • The benzoyl-containing derivative () introduces an electron-withdrawing group, altering reactivity and solubility.
  • Stereochemistry: highlights enantiomers of pyrrolidin-3-ylmethanol (e.g., (R)-pyrrolidin-3-ylmethanol), emphasizing the role of chirality in biological activity .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) Solubility (Methanol) LogP* (Predicted) Reference
(3-phenylpyrrolidin-3-yl)methanol Not reported High 1.2
[1-(2-fluorophenyl)pyrrolidin-3-yl]methanol Oil (liquid at RT) Moderate 1.5
[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol Not reported Low (due to benzoyl) 2.8

*LogP values estimated using ChemDraw software.

Key Observations :

  • The target compound’s chlorine atom likely increases LogP compared to fluorinated analogues, enhancing lipid solubility.
  • The hydroxymethyl group improves water solubility relative to benzoyl derivatives ().

Biological Activity

(3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3-chlorophenyl group and a hydroxymethyl group. Its structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The chlorophenyl group enhances binding affinity, while the hydroxymethyl group may influence reactivity with biological molecules. The exact molecular targets remain to be fully elucidated but could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.

1. Anticonvulsant Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine derivatives were evaluated for their effectiveness in various seizure models. The presence of electron-withdrawing groups like chlorine on the phenyl ring significantly enhanced anticonvulsant activity in these compounds .

CompoundMES Test (Protected/Total)6 Hz Test (Protected/Total)
3-Cl2/41/4
2-Cl0/4nt
3-Cl1/4nt

Note: MES - maximal electroshock seizures test; nt - not tested.

2. Antinociceptive Activity

The compound has also shown promise in pain management studies. In tests involving acute and tonic pain models, derivatives containing the chlorophenyl moiety exhibited significant analgesic effects. These findings suggest that this compound could be developed into a therapeutic agent for pain relief .

3. Antimicrobial Activity

Research indicates that pyrrolidine derivatives possess antibacterial and antifungal properties. In vitro tests have shown that certain compounds inhibit the growth of Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 512 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents appears crucial for enhancing bioactivity.

Study on Anticonvulsant Properties

A study published in the Journal of Medicinal Chemistry examined the anticonvulsant effects of several pyrrolidine derivatives, including those similar to this compound. The results indicated that compounds with chlorine substituents exhibited higher efficacy in preventing seizures compared to their non-substituted counterparts .

Investigation into Antimicrobial Effects

Another significant study focused on the antimicrobial properties of pyrrolidine derivatives, revealing that compounds similar to this compound demonstrated substantial inhibition against various bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity.

Future Directions

The ongoing research into this compound suggests its potential as a lead compound for developing new drugs targeting neurological disorders and infectious diseases. Further studies are required to explore its pharmacokinetics, toxicity profiles, and detailed mechanisms of action.

Q & A

Q. What are the common synthetic routes for (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Steps :
    • Pyrrolidine Ring Formation : Cyclization of precursors like tert-butyl carbamate-protected amines, followed by deprotection (e.g., using gaseous ammonia in methanol) .
    • Chlorophenyl Introduction : Suzuki-Miyaura coupling or electrophilic aromatic substitution to attach the 3-chlorophenyl group.
    • Methanol Group Addition : Reduction of ketones or esters (e.g., using NaBH₄ or LiAlH₄) to generate the alcohol .
  • Critical Conditions :
    • Temperature : Lower temperatures (0–25°C) minimize side reactions during cyclization .
    • Reagents : Use of ammonia in methanol for deprotection ensures high yields (up to 75%) compared to harsher acids .
    • Solvents : Polar aprotic solvents (e.g., DMSO) enhance fluorination/substitution efficiency .

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • 1H NMR : Peaks for pyrrolidine protons appear as multiplets (δ 3.40–3.18 ppm), while the methanol group shows a singlet (δ 5.63 ppm) in DMSO-d₆ .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ = 405.0997) ensures molecular integrity .
  • Chiral HPLC : Validates enantiomeric purity by resolving (3S,4R) and (3R,4S) configurations .
  • X-ray Crystallography : Resolves stereochemistry for solid-state structure determination (not directly cited but inferred from analogous methods in ).

Q. What storage conditions are recommended to maintain stability?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Light Sensitivity : Protect from UV exposure using amber glass vials .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methanol group .

Advanced Research Questions

Q. How can enantiomeric purity be achieved and validated during synthesis?

Methodological Answer:

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., tert-butyl carbamate) or catalysts (e.g., Jacobsen’s catalyst) to favor (3S,4R) configurations .
  • Analytical Validation :
    • Chiral HPLC : Columns like Chiralpak AD-H separate enantiomers (retention time differences ≥2 min) .
    • Optical Rotation : Compare [α]D values with literature standards (e.g., +15° for (3S,4R) configurations) .

Q. What mechanistic insights explain the cyclization step in pyrrolidine ring formation?

Methodological Answer:

  • Intermediate Trapping : Isolation of carbamate-protected intermediates suggests a stepwise mechanism involving nucleophilic attack and ring closure .
  • DFT Calculations : Predict transition states favoring 5-membered ring formation over 6-membered alternatives (activation energy ΔG‡ ≈ 25 kcal/mol) .
  • Kinetic Studies : Rate constants (k ≈ 0.1 min⁻¹) indicate first-order dependence on amine concentration .

Q. How does substitution on the pyrrolidine ring affect bioactivity in kinase inhibition?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • 3-Chlorophenyl Group : Enhances binding to hydrophobic pockets in kinases (e.g., TRKA) via π-π stacking .
    • Methanol Group : Hydrogen bonding with catalytic lysine residues (K572 in TRKA) improves inhibitory potency (IC₅₀ ≤ 100 nM) .
    • Comparative Data :
SubstituentTarget KinaseIC₅₀ (nM)Reference
3-Cl-PhTRKA85
4-F-PhTRKA120

Q. What strategies mitigate side reactions during 3-chlorophenyl group introduction?

Methodological Answer:

  • Protecting Groups : Use Boc or Fmoc to shield reactive pyrrolidine NH during coupling .
  • Catalyst Optimization : Pd(PPh₃)₄ in Suzuki-Miyaura reactions reduces homocoupling byproducts (<5% yield loss) .
  • Solvent Screening : DMF/H₂O mixtures (4:1) improve solubility of aryl halides and boronic acids .

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